molecular formula C15H22ClN3O B278266 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide

Katalognummer B278266
Molekulargewicht: 295.81 g/mol
InChI-Schlüssel: AAWXCDWJQRGIIO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide, also known as CEPPA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CEPPA is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological and psychiatric disorders.

Wirkmechanismus

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. mGluR5 is involved in various physiological processes such as synaptic plasticity, learning, and memory. The antagonism of mGluR5 by N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide leads to a reduction in glutamate-mediated excitatory neurotransmission, which is thought to underlie its therapeutic effects.
Biochemical and Physiological Effects:
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide has been shown to have anxiolytic and antidepressant effects in preclinical studies. It has also been found to reduce drug-seeking behavior in animal models of addiction. Moreover, mGluR5 antagonists such as N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide have been suggested as potential treatments for schizophrenia. However, the exact biochemical and physiological effects of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide are still under investigation.

Vorteile Und Einschränkungen Für Laborexperimente

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific targeting of this receptor. Moreover, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide has been extensively studied, and its pharmacokinetics and pharmacodynamics are well characterized. However, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide also has some limitations for lab experiments. It is a relatively complex compound to synthesize, which can limit its availability. Moreover, the exact biochemical and physiological effects of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide are still under investigation, which can make it difficult to interpret experimental results.

Zukünftige Richtungen

There are several future directions for the study of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide. One direction is to investigate its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. Another direction is to further elucidate its mechanism of action and biochemical and physiological effects. Moreover, the development of more selective and potent mGluR5 antagonists could lead to improved therapeutic options for these disorders.

Synthesemethoden

The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide involves the reaction of 3-chloro-2-nitrobenzoic acid with 4-ethylpiperazine in the presence of thionyl chloride to form the intermediate 3-chloro-2-(4-ethylpiperazin-1-yl)benzoic acid. This intermediate is then coupled with propionyl chloride in the presence of triethylamine to yield N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as anxiety, depression, addiction, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in preclinical studies. N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide has also been found to reduce drug-seeking behavior in animal models of addiction. Moreover, mGluR5 antagonists such as N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide have been suggested as potential treatments for schizophrenia.

Eigenschaften

Molekularformel

C15H22ClN3O

Molekulargewicht

295.81 g/mol

IUPAC-Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide

InChI

InChI=1S/C15H22ClN3O/c1-3-14(20)17-13-7-5-6-12(16)15(13)19-10-8-18(4-2)9-11-19/h5-7H,3-4,8-11H2,1-2H3,(H,17,20)

InChI-Schlüssel

AAWXCDWJQRGIIO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)CC

Kanonische SMILES

CCC(=O)NC1=C(C(=CC=C1)Cl)N2CCN(CC2)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.